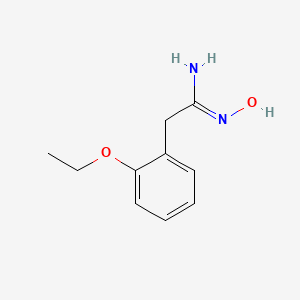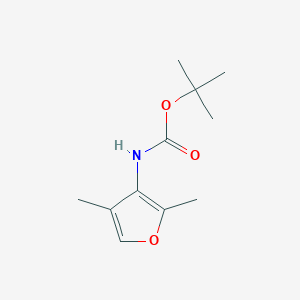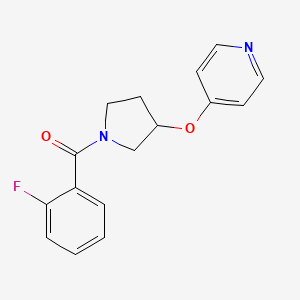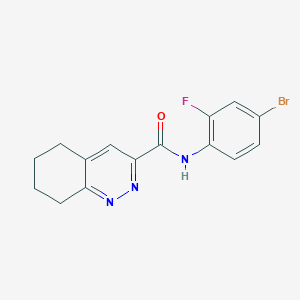
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, also known as BFTC, is a chemical compound that has been widely used in scientific research due to its unique properties. BFTC is a cinnoline derivative that has shown promising results in various research studies.
Scientific Research Applications
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been extensively studied for its potential use in various scientific research studies. One of the primary applications of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is in the field of neuroscience. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to inhibit the uptake of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on behavior and cognition.
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been studied for its potential use in cancer research. Studies have shown that N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves the inhibition of the uptake of dopamine and norepinephrine. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby preventing their uptake. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can increase the levels of dopamine and norepinephrine in the brain, which can have effects on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in lab experiments is its specificity. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide selectively inhibits the uptake of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in lab experiments is its solubility. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments that require aqueous solutions.
Future Directions
There are several future directions for the use of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in scientific research. One potential direction is in the development of new cancer therapies. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies.
Another future direction is in the study of the effects of dopamine and norepinephrine on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide's specificity in inhibiting the uptake of these neurotransmitters makes it a useful tool in studying their effects.
Conclusion:
In conclusion, N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a cinnoline derivative that has been extensively studied for its potential use in scientific research. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide's specificity in inhibiting the uptake of dopamine and norepinephrine makes it a useful tool in studying the effects of these neurotransmitters on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Synthesis Methods
The synthesis of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves the reaction of 4-bromo-2-fluoroaniline with 3-acetyl-5,6,7,8-tetrahydrocinnoline in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide. The synthesis of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been optimized to ensure high yields and purity.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFN3O/c16-10-5-6-13(11(17)8-10)18-15(21)14-7-9-3-1-2-4-12(9)19-20-14/h5-8H,1-4H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIOMCHTENWXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine](/img/structure/B2788778.png)
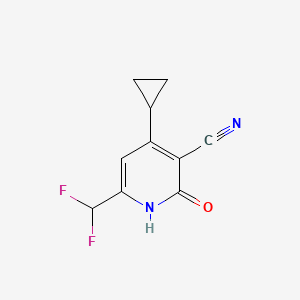
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2788780.png)

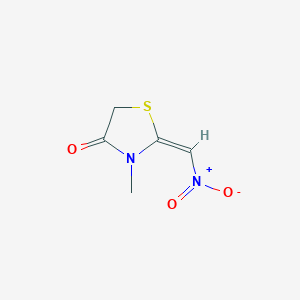
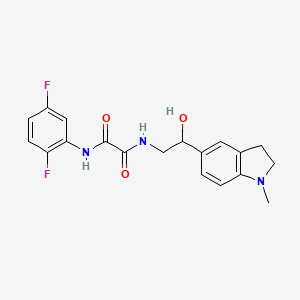
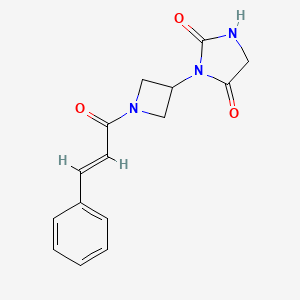
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2788789.png)
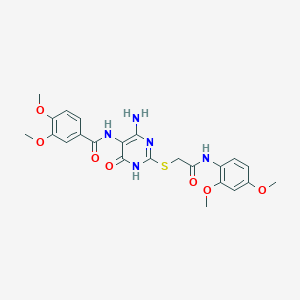
![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)

